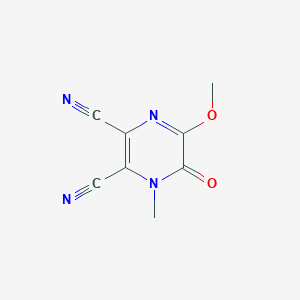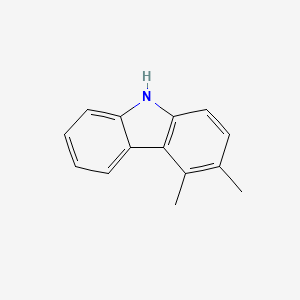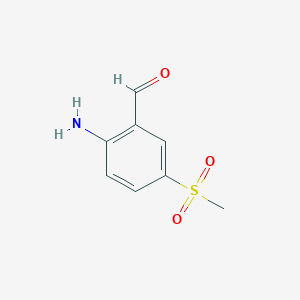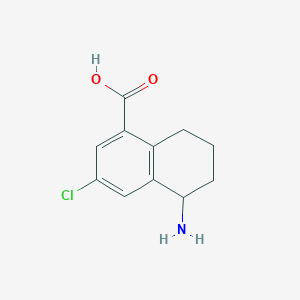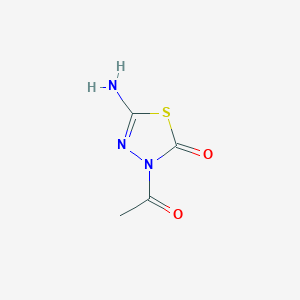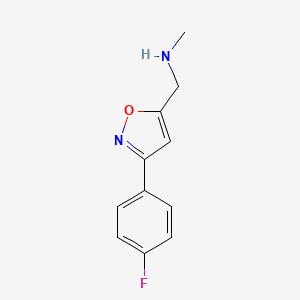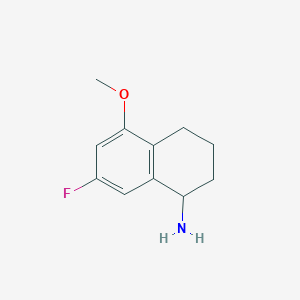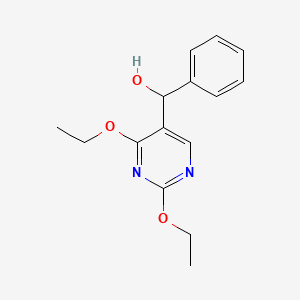
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is an organic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a phenylmethanol group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 2,4-diethoxypyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dimethoxypyrimidin-5-yl)(phenyl)methanol
- (2,4-Diaminopyrimidine) derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyrimidine ring. The presence of ethoxy groups at the 2 and 4 positions, along with a phenylmethanol group at the 5 position, imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
92870-46-7 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
(2,4-diethoxypyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-14-12(10-16-15(17-14)20-4-2)13(18)11-8-6-5-7-9-11/h5-10,13,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
YMNSJEXAIBBVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC=C1C(C2=CC=CC=C2)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


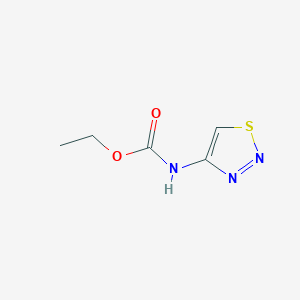
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)

